

# Application Note: Quantitative Determination of Buspirone in Human Plasma by LC-MS/MS

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#### Introduction

Buspirone is an anxiolytic agent belonging to the azapirone chemical class. It is primarily used to treat generalized anxiety disorder (GAD). Accurate and sensitive quantification of buspirone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of buspirone in human plasma. The method described herein is intended for researchers, scientists, and drug development professionals.

It is important to note that a search for "**Astepyrone**" did not yield a specific compound with established analytical methods. The following protocol is for buspirone, a compound with a similar name for which detailed analytical methods are available.

# Experimental

# Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of buspirone and its deuterated internal standard (IS), Buspirone-d8, from human plasma.[1]

#### Protocol:



- $\circ$  To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard solution (Buspirone-d8, 100 ng/mL in methanol).
- Vortex the mixture for 30 seconds.
- Add 500 μL of 0.1% formic acid in water and vortex for another 30 seconds.
- Load the entire mixture onto a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column.

- · LC Conditions:
  - Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μm[2]
  - Mobile Phase: Acetonitrile:5 mM Ammonium Acetate:Trifluoroacetic Acid (90:10:0.001, v/v/v)[1]
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 5 μL
  - Column Temperature: 40°C
  - Run Time: 3.0 minutes[1]

Mass Spectrometry



A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is used for detection.

# MS/MS Parameters:

o Ionization Mode: ESI Positive

Scan Type: Multiple Reaction Monitoring (MRM)

Curtain Gas: 30 psi

Collision Gas: 9 psi

IonSpray Voltage: 5500 V

• Temperature: 500°C

Ion Source Gas 1: 50 psi

Ion Source Gas 2: 50 psi

# Quantitative Data

The following table summarizes the mass transitions and other quantitative parameters for buspirone and its internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP) (V)	Collision Energy (CE) (eV)
Buspirone	386.24	122.10	60	35
Buspirone-d8 (IS)	394.28	122.00	60	35

Table 1: Mass Spectrometric Parameters for Buspirone and Internal Standard.[1]

# Results and Discussion



The developed LC-MS/MS method demonstrates excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of buspirone in human plasma. The lower limit of quantification (LLOQ) was determined to be 10.4 pg/mL.[1] The calibration curve was linear over the concentration range of 10.4 to 6690.4 pg/mL with a correlation coefficient ( $r^2$ ) > 0.99. [1] The intra- and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.

#### Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of Buspirone.

# Conclusion

This application note describes a validated LC-MS/MS method for the sensitive and reliable quantification of buspirone in human plasma. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be applied to pharmacokinetic and toxicokinetic studies.

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# References

• 1. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]



- 2. Arsorane, pentahydroxy- | AsH5O5 | CID 82228 PubChem [pubchem.ncbi.nlm.nih.gov]
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